2,3-Dihydrothiophene 1,1-dioxide
Overview
Description
2,3-Dihydrothiophene 1,1-dioxide, also known as sulfolene, is an organic compound with the molecular formula C₄H₆O₂S. It is a white crystalline solid that is soluble in ketones, alcohols, and esters. This compound is notable for its use in organic synthesis as a reducing agent and catalyst, participating in various reactions such as asymmetric hydrogenation and Michael addition .
Preparation Methods
2,3-Dihydrothiophene 1,1-dioxide can be synthesized through several methods. One common preparation method involves the oxidation of 2,3-dihydrothiophene using oxidizing agents such as potassium peroxymonosulfate or peroxyacetic acid under suitable conditions . Industrial production methods often involve the use of these oxidizing agents in large-scale reactors to ensure efficient and high-yield synthesis.
Chemical Reactions Analysis
2,3-Dihydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce sulfone derivatives.
Reduction: It can be reduced back to 2,3-dihydrothiophene.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Addition: It can undergo Michael addition reactions, where nucleophiles add to the double bond of the compound.
Common reagents used in these reactions include oxidizing agents like potassium peroxymonosulfate, reducing agents like lithium aluminum hydride, and nucleophiles for addition reactions. Major products formed from these reactions include various sulfone derivatives and reduced thiophene compounds .
Scientific Research Applications
2,3-Dihydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-dihydrothiophene 1,1-dioxide exerts its effects involves its ability to act as a reducing agent and catalyst. The compound can donate electrons in redox reactions, facilitating the reduction of other compounds. It also serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
2,3-Dihydrothiophene 1,1-dioxide can be compared with other similar compounds such as:
Thiophene: Unlike this compound, thiophene lacks the sulfone functional group, making it less reactive in certain types of reactions.
3-Sulfolene: This compound is similar but has different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2,3-dihydrothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGJDTCGUUMUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152333 | |
Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-16-1 | |
Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1192-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiophene, 2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydrothiophene 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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